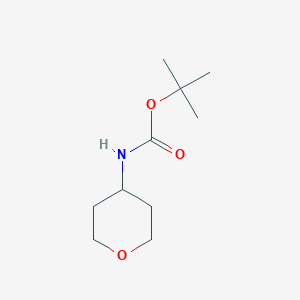
tert-butyl N-(oxan-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(oxan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to an oxan-4-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method involves the use of catalytic amounts of zinc triflate (Zn(OTf)2) and tetrabutyl ammonium bromide to facilitate the reaction . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(oxan-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxan-4-yl carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or the oxan-4-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl carbamate derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(oxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is also used in the synthesis of aloperine derivatives with potential anti-HIV activity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional sites. Additionally, the oxan-4-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-(oxan-4-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the tert-butyl and oxan-4-yl groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-4-6-13-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clave InChI |
PWBNBKBFANDLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


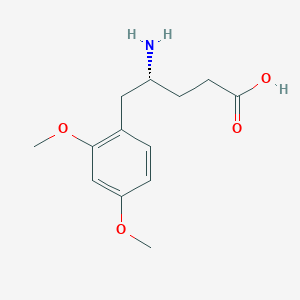
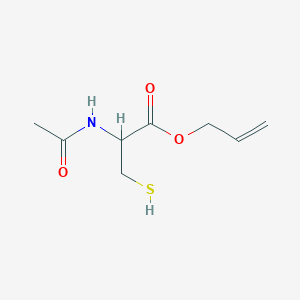
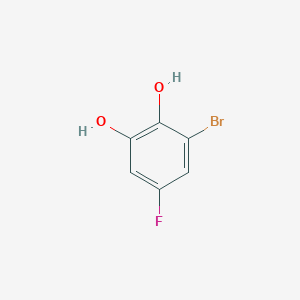
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
![2-[2-(2-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13902556.png)
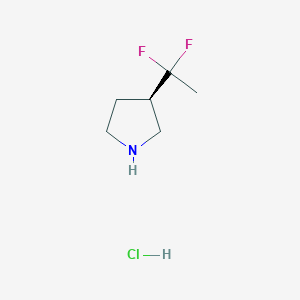
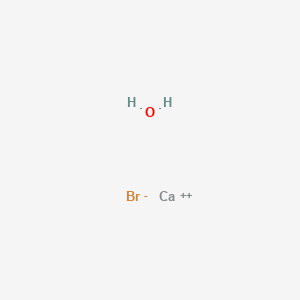
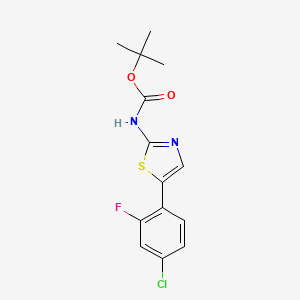
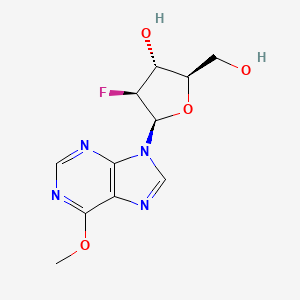
![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
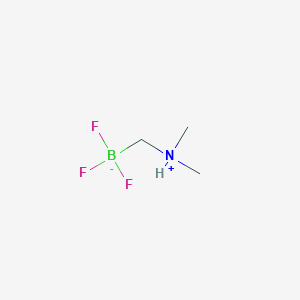
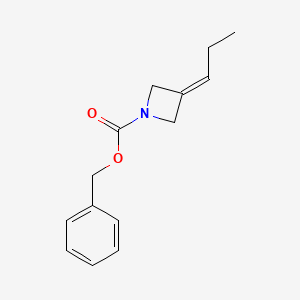
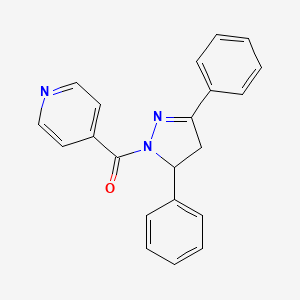
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
